Chelidonine

Description

This compound has been reported in Stylophorum lasiocarpum, Chelidonium majus, and other organisms with data available.

This compound is an isolate of Papaveraceae with acetylcholinesterase and butyrylcholinesterase inhibitory activity.

benzophenanthridine derived from scoulerine from Chelidonium majus; RN given refers to parent cpd (this compound, (5bR-(5balpha,6beta,12alpha))-isomer)

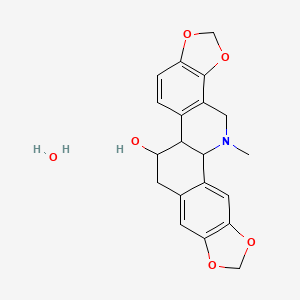

Structure

3D Structure

Properties

IUPAC Name |

(1S,12S,13R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3/t14-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKISGDRQRSCII-ZOCIIQOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC2=C(C=CC3=C2OCO3)[C@@H]4[C@H]1C5=CC6=C(C=C5C[C@@H]4O)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4312-31-6 (hydrochloride), 63937-19-9 (sulfate) | |

| Record name | Chelidonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10878474 | |

| Record name | Chelidonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20267-87-2, 476-32-4 | |

| Record name | (±)-Chelidonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20267-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Chelidonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chelidonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chelidonine (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020267872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chelidonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chelidonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHELIDONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K7EK8446J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHELIDONINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UDG3LY0GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chelidonine: A Technical Guide to Natural Sources, Extraction, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chelidonine is a prominent benzophenanthridine alkaloid primarily sourced from Chelidonium majus L., commonly known as greater celandine. This document provides a comprehensive technical overview of this compound, covering its natural distribution, detailed extraction and purification methodologies, and its mechanisms of action with a focus on its anticancer properties. Quantitative data on alkaloid content and biological activity are presented in tabular format for comparative analysis. Furthermore, this guide outlines detailed experimental protocols for key analytical and biological assays and visualizes the principal signaling pathways modulated by this compound through Graphviz diagrams.

Natural Sources of this compound

The primary and most significant natural source of this compound is the perennial herbaceous plant Chelidonium majus L., belonging to the Papaveraceae family.[1][2] This plant is native to Europe and Western Asia and has been introduced to North America.[3] this compound is one of several isoquinoline alkaloids present in the plant, which also include coptisine, sanguinarine, chelerythrine, and berberine.[3][4]

The concentration of this compound and other alkaloids varies significantly depending on the plant organ, developmental stage, and environmental conditions. The roots and the characteristic orange-yellow latex of C. majus are reported to have the highest concentrations of alkaloids.

Quantitative Distribution of this compound and Total Alkaloids

The following table summarizes the quantitative data on the distribution of this compound and total alkaloids in various parts of Chelidonium majus.

| Plant Part | Analyte | Concentration Range | Reference(s) |

| Aerial Parts (Herb) | Total Alkaloids | 0.27% - 2.25% of dry weight | |

| This compound | 115.9 - 1780.7 mg/100g of dry matter | ||

| This compound | 134.3 mg/100g (in non-protein fraction of water extract) | ||

| Roots | Total Alkaloids | 3% - 4% of dry weight | |

| This compound | Higher concentration than in aerial parts | ||

| Latex | Total Alkaloids | 9 times higher than in roots; 32 times higher than in leaves |

Extraction and Purification Methods

A variety of methods have been developed for the extraction and purification of this compound from Chelidonium majus. These range from classical solvent-based techniques to more advanced chromatographic and supercritical fluid extraction methods.

Solvent Extraction

Conventional solvent extraction is a common primary step. The choice of solvent and method significantly impacts the yield and purity of the extracted alkaloids.

-

Maceration and Soxhlet Extraction : These methods often employ methanol or ethanol, sometimes acidified to facilitate the extraction of alkaloids in their salt form.

-

Ultrasound-Assisted Extraction (UAE) and Accelerated Solvent Extraction (ASE) : These techniques can improve extraction efficiency and reduce solvent consumption and extraction time.

Acid-Base Extraction

This classical technique leverages the basic nature of alkaloids. The plant material is first extracted with an acidified aqueous solution to protonate the alkaloids, rendering them water-soluble. The aqueous extract is then basified, causing the alkaloids to precipitate or become soluble in an organic solvent, allowing for their separation from other plant constituents. A typical protocol involves:

-

Refluxing the plant material with an aqueous ethanol solution.

-

Concentrating the extract and adjusting the pH to 1.5-4.5 with phosphoric acid to precipitate impurities.

-

Filtering and adjusting the filtrate to pH 9-11.5 with sodium hydroxide.

-

Extracting with an immiscible organic solvent such as chloroform.

Supercritical Fluid Extraction (SFE)

SFE using supercritical CO2 (scCO2) is a green alternative for alkaloid extraction. This compound has been found to be highly soluble in scCO2, allowing for its selective extraction. By modifying parameters such as pressure, temperature, and the use of co-solvents (e.g., ethanol or isopropanol with diethylamine), fractionation of different alkaloids can be achieved.

Chromatographic Purification

Following initial extraction, various chromatographic techniques are employed for the isolation and purification of this compound.

-

Thin-Layer Chromatography (TLC) : TLC is used for both qualitative and quantitative analysis of this compound and other alkaloids in extracts.

-

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is a powerful tool for the quantitative determination of this compound in plant extracts.

-

Centrifugal Partition Chromatography (CPC) : CPC, a liquid-liquid chromatography technique, has been successfully used for the rapid isolation of several alkaloids from C. majus, including this compound. A common solvent system for this is chloroform/methanol/0.3 M hydrochloric acid.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines.

Anticancer Activity and IC50 Values

The following table presents the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| MEL270 | Melanoma | ~1-2 (at 48h) | |

| C918 | Melanoma | ~1-2 (at 48h) | |

| FaDu | Head and Neck Squamous Cell Carcinoma | ~1 | |

| HLaC78 | Head and Neck Squamous Cell Carcinoma | ~1.6 | |

| CEM/ADR5000 | Doxorubicin-resistant Leukemia | Not specified, but reverses resistance | |

| Caco-2 | Colorectal Adenocarcinoma | Not specified, but reverses resistance | |

| HIV-I Reverse Transcriptase | (Enzyme Inhibition) | 200 µg/ml |

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several key signaling pathways.

In melanoma cells, this compound has been shown to suppress malignancy by inactivating the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) and the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathways. This leads to decreased cell viability and proliferation, and the induction of apoptosis. It achieves this by downregulating the protein levels of TLR4, phosphorylated p65 (a subunit of NF-κB), phosphorylated PI3K, and phosphorylated AKT.

Caption: Inhibition of TLR4/NF-κB and PI3K/AKT pathways by this compound.

In pancreatic cancer cells, this compound induces apoptosis through the GADD45a-p53 pathway. It upregulates the expression of Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45a), which in turn stabilizes and activates the tumor suppressor protein p53. Activated p53 then upregulates the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest, and activates the caspase cascade, culminating in apoptosis.

References

An In-Depth Technical Guide to the Biosynthesis of Chelidonine in Chelidonium majus

Abstract: Chelidonium majus L. (Greater Celandine) is a perennial herb of the Papaveraceae family, renowned for its rich profile of bioactive isoquinoline alkaloids.[1] Among these, the benzophenanthridine alkaloid chelidonine is a principal component, exhibiting a range of pharmacological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[2][3] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, beginning from the primary precursor L-tyrosine and culminating in the formation of this compound and related alkaloids. It details the key enzymatic steps, presents quantitative data on alkaloid accumulation, outlines relevant experimental protocols, and visualizes the metabolic pathway for researchers, scientists, and drug development professionals engaged in natural product chemistry and pharmacology.

The Benzylisoquinoline Alkaloid (BIA) Pathway: From L-Tyrosine to (S)-Reticuline

The biosynthesis of this compound is a branch of the complex benzylisoquinoline alkaloid (BIA) pathway, which originates from the amino acid L-tyrosine.[4] Two molecules of L-tyrosine are converted via a series of enzymatic reactions into dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two intermediates undergo a Pictet-Spengler condensation to form the central precursor of all BIAs, (S)-norcoclaurine.

Subsequent modifications of (S)-norcoclaurine, involving a sequence of O-methylation, N-methylation, and hydroxylation steps, lead to the formation of the pivotal branch-point intermediate, (S)-reticuline.[5] This molecule serves as the direct precursor for a vast array of BIA structural classes, including the benzophenanthridines.

The Benzophenanthridine Branch: Biosynthesis of this compound

The committed step in the formation of benzophenanthridine alkaloids is the conversion of (S)-reticuline into (S)-scoulerine, a reaction catalyzed by the berberine bridge enzyme (BBE). (S)-scoulerine then undergoes further transformations. It is the precursor to (S)-stylopine, which is a key intermediate in the biosynthesis of both this compound and protopine. Protopine can then be converted into other benzophenanthridine alkaloids like sanguinarine. The pathway from (S)-stylopine to this compound is a critical branch, distinguishing it from other major alkaloids within C. majus.

The major biosynthetic route proceeds from (S)-reticuline via (S)-scoulerine and (S)-stylopine to produce this compound.

Quantitative Analysis of Alkaloids in Chelidonium majus

The concentration of this compound and other alkaloids varies significantly depending on the plant organ, developmental stage, and growing conditions. Roots are generally the primary site of accumulation for many alkaloids, including this compound.

| Alkaloid | Plant Organ | Concentration | Conditions/Ecotype | Reference |

| This compound | Root | 3.76 mg/g DW | - | |

| Leaf | 0.18 mg/g DW | - | ||

| Root | Dominant Alkaloid | Cultivated | ||

| Coptisine | Aerial Parts | Dominant Alkaloid | Wild-grown | |

| Berberine | Stem | 1.28 µg/mg DW | - | |

| Sanguinarine | - | IC50: 0.10 µM | Leukemia cell lines | |

| Chelerythrine | - | - | - | |

| Protopine | - | - | - |

DW: Dry Weight. IC50: Half-maximal inhibitory concentration.

Key Enzymes in the this compound Biosynthesis Pathway

The biosynthesis of this compound is governed by a series of specific enzymes that catalyze each step of the pathway. These enzymes belong to various families, including oxidoreductases and methyltransferases.

| Enzyme | Abbreviation | Reaction Catalyzed |

| Norcoclaurine synthase | NCS | Condensation of dopamine and 4-HPAA |

| Norcoclaurine 6-O-methyltransferase | 6OMT | Methylation of (S)-norcoclaurine to (S)-coclaurine |

| Coclaurine N-methyltransferase | CNMT | N-methylation of (S)-coclaurine |

| (S)-N-methylcoclaurine 3'-hydroxylase | NMCH/CYP80B | Hydroxylation to form (S)-reticuline |

| Berberine bridge enzyme | BBE | Conversion of (S)-reticuline to (S)-scoulerine |

| Scoulerine 9-O-methyltransferase | S9OMT | O-methylation of (S)-scoulerine |

| Canadine synthase | CAS | Methylenedioxy bridge formation to yield (S)-stylopine |

| Stylopine synthase | STOX | Conversion of (S)-stylopine to Dihydrothis compound |

| Protopine 6-hydroxylase | P6H | Hydroxylation of cis-N-methylstylopinium to protopine |

| Dihydrobenzophenanthridine oxidase | DBOX | Oxidation of protopine towards sanguinarine |

Experimental Protocols for Studying BIA Biosynthesis

Investigating the this compound biosynthesis pathway requires a combination of phytochemical analysis, biochemical assays, and molecular biology techniques.

Protocol: Alkaloid Extraction and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying alkaloids in plant extracts.

-

Sample Preparation: Collect and lyophilize plant material (e.g., roots, leaves). Grind the dried tissue into a fine powder.

-

Extraction: Perform extraction using an appropriate solvent (e.g., methanol or ethanol) via methods such as ultrasonication or refluxing, which have been shown to be effective.

-

Filtration: Filter the crude extract through a 0.45 µm syringe filter to remove particulate matter.

-

HPLC Analysis:

-

Column: Use a C18 reverse-phase column.

-

Mobile Phase: Employ a gradient elution system, typically with a mixture of acetonitrile and water (containing an acid like formic acid to improve peak shape).

-

Detection: Use a photodiode array (PDA) or UV/VIS detector set to an appropriate wavelength for detecting benzophenanthridine alkaloids (typically around 280-290 nm).

-

Quantification: Create a standard curve using a certified this compound standard of known concentrations. Calculate the concentration in the plant extract by comparing its peak area to the standard curve.

-

Protocol: Gene Expression Analysis by qRT-PCR

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the expression levels of genes encoding biosynthetic enzymes.

-

RNA Extraction: Isolate total RNA from fresh or frozen plant tissue using a commercial kit or a CTAB-based protocol.

-

Quality Control: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.

-

Primer Design: Design and validate specific primers for the target biosynthetic genes (e.g., BBE, CAS) and a reference (housekeeping) gene.

-

qRT-PCR Reaction: Perform the qRT-PCR using a SYBR Green-based master mix. The reaction typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes, normalized to the reference gene.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Chelidonium majus is a well-defined branch of the larger benzylisoquinoline alkaloid network. The pathway from L-tyrosine through the key intermediates (S)-reticuline, (S)-scoulerine, and (S)-stylopine has been elucidated through extensive research. Quantitative analyses consistently show that different plant organs accumulate varying levels of this compound and its precursors, highlighting a complex system of transport and regulation.

Future research should focus on the regulatory mechanisms that control the flux through this pathway. Understanding the transcription factors and signaling cascades that modulate the expression of key biosynthetic genes could enable the metabolic engineering of C. majus or heterologous host systems to enhance the production of this compound for pharmaceutical applications. Furthermore, the discovery and characterization of the final enzymatic steps from (S)-stylopine to this compound remain an area for continued investigation.

References

- 1. jast.modares.ac.ir [jast.modares.ac.ir]

- 2. The Cultivation of Chelidonium majus L. Increased the Total Alkaloid Content and Cytotoxic Activity Compared with Those of Wild-Grown Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound, and what can it be used for?_Chemicalbook [chemicalbook.com]

- 4. Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Chelidonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chelidonine is a prominent benzophenanthridine alkaloid naturally occurring in plants of the Papaveraceae family, most notably Chelidonium majus. It has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A thorough understanding of its chemical structure and stereochemistry is fundamental for elucidating its mechanism of action, designing derivatives with improved therapeutic profiles, and developing robust analytical methods. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical and spectroscopic properties of this compound. It also details experimental protocols for its isolation and synthesis and explores its interactions with key cellular signaling pathways.

Chemical Structure and Stereochemistry

This compound is a tetracyclic isoquinoline alkaloid with the molecular formula C₂₀H₁₉NO₅ and a molecular weight of 353.37 g/mol .[1] Its rigid, polycyclic framework is characterized by a benzophenanthridine core. The molecule possesses three contiguous stereocenters at positions C-5b, C-6, and C-12b, which define its unique three-dimensional architecture. The absolute configuration of naturally occurring (+)-chelidonine has been determined as (5bR, 6S, 12bS).[1]

The systematic IUPAC name for (+)-chelidonine is (5bR,6S,12bS)-13-Methyl-5b,6,7,12b,13,14-hexahydro-[2][3]dioxolo[4',5':4,5]benzo[1,2-c][2]dioxolo[4,5-i]phenanthridin-6-ol.

Key Structural Features:

-

Benzophenanthridine Core: A fused four-ring system that forms the backbone of the molecule.

-

Two Methylenedioxy Groups: These functional groups are attached to the aromatic rings and are characteristic of many isoquinoline alkaloids.

-

N-Methyl Group: A methyl group is attached to the nitrogen atom within the heterocyclic ring.

-

Hydroxyl Group: A secondary alcohol at the C-6 position.

-

Cis-fused B/C Rings: The B and C rings of the benzophenanthridine core are cis-fused, a critical feature for its biological activity.

The precise spatial arrangement of these features is crucial for its interaction with biological targets.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification, characterization, and quantification.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₉NO₅ | |

| Molecular Weight | 353.37 g/mol | |

| Melting Point | 135-136 °C | |

| Solubility | Soluble in chloroform, ethanol, and ether; sparingly soluble in water. | |

| Appearance | White crystalline powder |

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

¹H NMR (CDCl₃, 400 MHz) - Representative Chemical Shifts (δ, ppm):

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.75 | s | |

| H-4 | 6.64 | s | |

| H-8 | 6.82 | d | 8.0 |

| H-9 | 6.71 | d | 8.0 |

| H-11 | 4.08 | d | 3.5 |

| H-12 | 3.50 | d | 3.5 |

| OCH₂O | 5.91, 5.90 | s, s | |

| OCH₂O | 5.93 | s | |

| N-CH₃ | 2.35 | s | |

| OH | ~1.8 (broad) | s |

¹³C NMR (CDCl₃, 100 MHz) - Representative Chemical Shifts (δ, ppm):

| Carbon | Chemical Shift (ppm) |

| C-1 | 103.8 |

| C-2 | 146.2 |

| C-3 | 147.5 |

| C-4 | 100.9 |

| C-4a | 128.9 |

| C-5 | 53.6 |

| C-6 | 67.8 |

| C-8 | 108.2 |

| C-9 | 118.1 |

| C-10 | 147.9 |

| C-11 | 146.8 |

| C-12 | 37.2 |

| C-12a | 123.4 |

| C-12b | 61.2 |

| C-13 | 43.5 |

| C-14 | 101.2 |

| C-14a | 129.5 |

| N-CH₃ | 46.9 |

| OCH₂O | 101.0 |

| OCH₂O | 101.1 |

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

| Technique | Key Fragments (m/z) |

| Electron Ionization (EI-MS) | 353 (M+), 338, 322, 294, 176 |

Experimental Protocols

Isolation from Chelidonium majus

The following is a representative protocol for the isolation and purification of this compound from the fresh aerial parts of Chelidonium majus.

Methodology:

-

Extraction:

-

Freshly collected aerial parts of C. majus are macerated in 95% ethanol at room temperature for 72 hours.

-

The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is dissolved in 5% hydrochloric acid.

-

The acidic solution is washed with diethyl ether to remove neutral and weakly basic compounds.

-

The aqueous layer is then basified with 25% ammonium hydroxide to a pH of 9-10.

-

The alkaloids are then extracted with chloroform.

-

-

Chromatographic Purification:

-

The chloroform extract is concentrated and subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualized under UV light (254 nm and 365 nm) and with Dragendorff's reagent.

-

Fractions containing this compound are pooled and the solvent is evaporated.

-

-

Crystallization:

-

The purified this compound is recrystallized from ethanol to yield white crystals.

-

Total Synthesis

The total synthesis of (±)-chelidonine has been achieved through various strategies. One notable approach involves a key Pictet-Spengler reaction. The following is a summarized workflow of a reported synthetic route.

Signaling Pathways

This compound exerts its biological effects by modulating various cellular signaling pathways, particularly those involved in cell proliferation, apoptosis, and inflammation.

Inhibition of TLR4/NF-κB and PI3K/AKT Signaling

In cancer cells, this compound has been shown to inhibit the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) and the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathways. This dual inhibition leads to a reduction in cell proliferation, migration, and invasion, and promotes apoptosis.

Induction of Apoptosis via the GADD45a-p53 Pathway

This compound can induce apoptosis in cancer cells by upregulating the expression of Growth Arrest and DNA Damage-inducible alpha (GADD45a) and the tumor suppressor protein p53. This leads to cell cycle arrest and the activation of caspases, ultimately resulting in programmed cell death.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and stereochemistry of this compound, supported by physicochemical and spectroscopic data. The outlined experimental protocols for isolation and synthesis offer a practical foundation for researchers working with this important natural product. Furthermore, the elucidation of its interactions with key signaling pathways provides valuable insights into its mechanism of action and highlights its potential as a lead compound in drug discovery and development. Further research, particularly in obtaining high-resolution crystallographic data and detailed quantitative NMR assignments, will continue to enhance our understanding of this multifaceted molecule and its therapeutic applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Chelidonine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of chelidonine, a bioactive benzophenanthridine alkaloid isolated from Chelidonium majus (greater celandine). This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its biological interactions.

Data Presentation: Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₉NO₅ | [1] |

| Molar Mass | 353.374 g·mol⁻¹ | [1] |

| Appearance | White crystal or crystalline powder, monoclinic prism crystal | [2] |

| Melting Point | 135–136 °C | [2][3] |

| Boiling Point | 220 °C | |

| Solubility | Insoluble in water; Soluble in ethanol, chloroform, and amyl alcohol. Soluble in DMF and DMSO at 30 mg/mL. | |

| Specific Optical Rotation | +115° | |

| CAS Number | 476-32-4 |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below. These protocols are based on established methods cited in the literature.

Extraction and Isolation of this compound from Chelidonium majus

This protocol describes a general method for the extraction and isolation of this compound from its natural source.

Materials:

-

Dried and powdered aerial parts or roots of Chelidonium majus.

-

Ethanol (EtOH)

-

Chloroform (CHCl₃)

-

Hydrochloric acid (HCl), 0.3 M

-

Ammonia (NH₃)

-

Rotary evaporator

-

Chromatography columns (e.g., silica gel, polyamide)

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Extraction: Macerate the powdered plant material with ethanol. This can be performed using methods such as ultrasonic or reflux extraction for improved efficiency.

-

Fractionation: The crude ethanol extract is then fractionated using a solvent system like chloroform and ethanol.

-

Purification: The fraction containing this compound is further purified using chromatographic techniques.

-

Column Chromatography: The extract can be subjected to column chromatography on silica gel or polyamide. A solvent gradient is used to elute the compounds, with fractions collected and monitored by TLC.

-

Fast Centrifugal Partition Chromatography (FCPC): A solvent system of chloroform/methanol/0.3 M hydrochloric acid can be used for rapid isolation.

-

-

Recrystallization: For further purification, the isolated this compound can be recrystallized from a suitable solvent like methanol with the addition of concentrated HCl.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound in extracts.

Instrumentation:

-

HPLC system with a UV/Vis or photodiode array (PDA) detector.

-

C18 reversed-phase column.

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate buffer (e.g., 30 mM, pH 2.8)

-

This compound standard

Procedure:

-

Sample Preparation: Dissolve the plant extract or purified compound in a suitable solvent, such as methanol. The sample may require solid-phase extraction for cleanup.

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile, methanol, and ammonium formate buffer. A common mobile phase composition is acetonitrile-methanol-30 mM ammonium formate (pH 2.8) at a ratio of 14.7:18.0:67.3 (v/v/v).

-

Flow Rate: Typically 1.0 - 1.2 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

Detection: UV detection at 280 nm.

-

-

Quantification: A calibration curve is generated using a series of known concentrations of the this compound standard. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol details a common method to assess this compound-induced apoptosis in cancer cell lines.

Materials:

-

Target cancer cell line (e.g., pancreatic cancer cells BxPC-3 and MIA PaCa-2).

-

This compound solution of desired concentrations.

-

Annexin V-FITC Apoptosis Detection Kit.

-

Phosphate-buffered saline (PBS).

-

Binding Buffer.

-

Flow cytometer.

Procedure:

-

Cell Treatment: Culture the target cells and treat them with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control group.

-

Cell Harvesting: After incubation, harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Western Blot Analysis of Signaling Proteins

This protocol is used to determine the effect of this compound on the expression levels of specific proteins in signaling pathways.

Materials:

-

Treated and untreated cell lysates.

-

SDS-PAGE gels.

-

Transfer apparatus.

-

PVDF or nitrocellulose membranes.

-

Primary antibodies against target proteins (e.g., p53, GADD45A, p21, cleaved caspase-3).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction and Quantification: Lyse the cells to extract total protein and determine the protein concentration using a suitable assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways associated with this compound.

Caption: General workflow for the extraction, purification, and analysis of this compound.

Caption: this compound-induced apoptosis via the GADD45a-p53 signaling pathway.

Caption: Inhibition of TLR4/NF-κB and PI3K/AKT signaling pathways by this compound.

Caption: Mechanism of this compound-induced G2/M cell cycle arrest via tubulin polymerization inhibition.

Caption: this compound as an inhibitor of acetylcholinesterase and butyrylcholinesterase.

References

In vitro cytotoxicity of Chelidonine on various cell lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxic effects of chelidonine, a principal isoquinoline alkaloid isolated from Chelidonium majus. The document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular pathways, offering a comprehensive resource for researchers in oncology and pharmacology.

Executive Summary

This compound has demonstrated significant cytotoxic and pro-apoptotic activity across a diverse range of cancer cell lines. Its mechanism of action is multifaceted, involving the modulation of critical signaling pathways that govern cell survival, proliferation, and apoptosis. This guide consolidates the existing in vitro data to facilitate a clearer understanding of its therapeutic potential and to provide a practical framework for future research.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell proliferation. The following tables summarize the IC50 values of this compound in various cancer and non-cancerous cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |

| MEL270 | Melanoma | ~0.5 - 1.0 | 24, 48 | CCK-8 |

| C918 | Melanoma | ~0.5 - 1.0 | 24, 48 | CCK-8 |

| BxPC-3 | Pancreatic Cancer | > 1.0 | 24 | MTT |

| MIA PaCa-2 | Pancreatic Cancer | < 1.0 | 24 | MTT |

| FaDu | Head and Neck Squamous Cell Carcinoma | 1.0 | Not Specified | MTT |

| HLaC78 | Head and Neck Squamous Cell Carcinoma | 1.6 | Not Specified | MTT |

| A2780 | Ovarian Carcinoma | Not Specified | Not Specified | Not Specified |

| HeLa | Cervical Cancer | Not Specified | Not Specified | Not Specified |

Table 2: Cytotoxic Effects of this compound on Non-Cancerous Cell Lines

| Cell Line | Cell Type | Effect | Concentration (µM) |

| Mucosal Keratinocytes | Primary Cells | Strongly Affected | Not Specified |

| Fibroblasts | Primary Cells | More Resistant | Not Specified |

| MRC-5 | Lung Fibroblast | Growth Inhibition | Not Specified |

Key Signaling Pathways Modulated by this compound

This compound exerts its cytotoxic effects by targeting several key signaling pathways implicated in cancer progression.

PI3K/Akt and NF-κB Signaling Pathways

In melanoma cells, this compound has been shown to inhibit the TLR4/NF-κB and PI3K/Akt signaling pathways.[1][2][3] This leads to a downregulation of phosphorylated p65, phosphorylated PI3K, and phosphorylated AKT, ultimately suppressing cell malignancy.[1]

p53-GADD45a Apoptosis Pathway

In pancreatic cancer cells, this compound induces apoptosis through the GADD45a-p53 pathway. It upregulates the expression of GADD45a, which in turn stabilizes and activates p53. This activation leads to an increase in p21, a cyclin-dependent kinase inhibitor, causing cell cycle arrest and subsequent apoptosis via caspase-3 cleavage.

MAPK and STAT3 Signaling

This compound has also been shown to influence the Mitogen-Activated Protein Kinase (MAPK) and STAT3 signaling pathways. In some cancer cells, it inhibits the phosphorylation of JNK and p38, key components of the MAPK pathway. Furthermore, this compound can abrogate IL-6-induced activation and nuclear translocation of STAT3 in uveal melanoma cells.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to assess the cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Target cell lines

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control (DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Target cell lines

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer.

Western Blot Analysis

Western blotting is used to detect specific protein expression levels to elucidate the molecular mechanisms of this compound's action.

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against p-Akt, p53, cleaved caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in lysis buffer and determine protein concentration.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound demonstrates potent in vitro cytotoxicity against a variety of cancer cell lines, primarily through the induction of apoptosis and the inhibition of key pro-survival signaling pathways. The data and protocols presented in this guide offer a solid foundation for researchers investigating the anticancer properties of this compound and for the development of novel therapeutic strategies. Further research is warranted to explore its efficacy in vivo and to fully elucidate its complex mechanisms of action.

References

Chelidonine: A Technical Guide to its Impact on Cell Cycle Regulation and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidonine is a prominent benzophenanthridine alkaloid derived from the greater celandine (Chelidonium majus), a plant with a long history in traditional medicine.[1] Modern pharmacological research has identified this compound as a potent bioactive compound with a range of activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[2][3] Its efficacy against various cancer cell lines has spurred significant interest in its mechanism of action, particularly its ability to modulate cell cycle progression and induce programmed cell death, or apoptosis. This technical guide provides an in-depth examination of the molecular pathways through which this compound exerts its effects on cell cycle regulation and apoptosis, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the field of oncology and drug development.

This compound's Effect on Cell Cycle Regulation

This compound primarily induces cell cycle arrest at the G2/M phase in a variety of cancer cell lines.[4][5] This disruption of the cell cycle is a key mechanism of its anti-proliferative activity. The arrest is characterized by the accumulation of cells in the G2 and mitotic phases, preventing them from completing cell division.

Molecular Mechanisms of G2/M Arrest:

This compound's ability to halt the cell cycle is linked to its interaction with the microtubule network. It has been shown to inhibit tubulin polymerization, which is essential for the formation of the mitotic spindle. This disruption leads to abnormal metaphase morphology and activates the spindle assembly checkpoint.

Key regulatory proteins are modulated by this compound to enforce this G2/M arrest:

-

Cyclin B1 and Cdk1 (cdc2): The progression through the G2 and M phases is driven by the Cyclin B1/Cdk1 complex. Studies have shown that this compound treatment leads to increased levels of cyclin B1 and enhanced Cdk1 kinase activity, a hallmark of G2/M arrest.

-

p53 and p21: In some cancer cell lines, this compound upregulates the tumor suppressor protein p53. Activated p53 can then induce the expression of p21, a cyclin-dependent kinase inhibitor, which contributes to cell cycle arrest.

Quantitative Data: Cell Cycle Distribution

The following table summarizes the effect of this compound on the cell cycle distribution in human gastric carcinoma SGC-7901 cells.

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (Untreated) | - | - | 6.87% |

| 10 µmol/l this compound (24h) | - | - | 47.30% |

| 10 µmol/l this compound (48h) | - | - | 58.55% |

| 10 µmol/l this compound (72h) | - | - | 88.12% |

| (Data adapted from a study on SGC-7901 cells) |

Visualizing the G2/M Arrest Pathway

Caption: this compound-induced G2/M cell cycle arrest pathway.

This compound's Effect on Apoptosis

This compound is a potent inducer of apoptosis in numerous cancer cell lines through multiple signaling pathways. This programmed cell death is a critical component of its anti-cancer activity.

Signaling Pathways in this compound-Induced Apoptosis:

-

p53-GADD45a Pathway: In human pancreatic cancer cells, this compound has been shown to upregulate Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45a). GADD45a, in turn, stabilizes and activates p53, leading to the transcription of pro-apoptotic genes and subsequent activation of the caspase cascade.

-

Mitochondrial (Intrinsic) Pathway: this compound can trigger the intrinsic apoptosis pathway. This involves the downregulation of anti-apoptotic proteins like Mcl-1 and is associated with the activation of caspase-9. The overexpression of anti-apoptotic Bcl-2 has been shown to partially inhibit this compound-induced apoptosis, confirming the involvement of the mitochondrial pathway.

-

Caspase Activation: The execution of apoptosis is mediated by a family of cysteine proteases called caspases. This compound treatment leads to the cleavage and activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3). Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

-

PI3K/AKT and TLR4/NF-κB Pathways: In melanoma cells, this compound has been found to inactivate the PI3K/AKT and TLR4/NF-κB signaling pathways. These pathways are often constitutively active in cancer and promote cell survival. Their inhibition by this compound contributes to its pro-apoptotic effect.

-

Stress-Activated Protein Kinase/Jun Kinase (SAPK/JNK) Pathway: Exposure to this compound can lead to the activation of the SAPK/JNK pathway, a component of the MAP kinase signaling network that is often associated with cellular stress and apoptosis.

Quantitative Data: Cytotoxicity and Apoptosis

The following tables provide a summary of the cytotoxic and pro-apoptotic effects of this compound across various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of this compound

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| K562 | Leukemia | 11.23 | - |

| HepG2 | Liver Cancer | >40 | - |

| MCF-7 | Breast Cancer | >40 | - |

| HCT-116 | Colon Cancer | >40 | - |

| SGC-7901 | Gastric Carcinoma | 23.13 | - |

| FaDu | Head and Neck Cancer | 1.0 | - |

| HLaC78 | Head and Neck Cancer | 1.6 | - |

| (Data compiled from multiple sources) |

Table 2: Apoptosis Induction by this compound

| Cell Line | Cancer Type | Treatment | Apoptotic Cells (%) |

| BxPC-3 | Pancreatic Cancer | 1 µM for 24h | >50% |

| MIA PaCa-2 | Pancreatic Cancer | 1 µM for 24h | >50% |

| SGC-7901 | Gastric Carcinoma | 10 µmol/l for 24h | 9.09% |

| SGC-7901 | Gastric Carcinoma | 10 µmol/l for 48h | 22.28% |

| SGC-7901 | Gastric Carcinoma | 10 µmol/l for 72h | 29.93% |

| FaDu | Head and Neck Cancer | 10 µM for 24h | 3.2% |

| (Data compiled from multiple sources) |

Visualizing Apoptosis Signaling Pathways

Caption: this compound-induced apoptosis via the p53-GADD45a pathway.

Caption: Inhibition of pro-survival pathways by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following are standard protocols for key experiments.

1. Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines (e.g., MIA PaCa-2, SGC-7901, T98G).

-

Culture Conditions: Maintain cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Treat cells with various concentrations of this compound for the desired time points. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically <0.1%).

2. Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: Harvest approximately 1 x 10^6 cells and wash them with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours or overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentages of cells in the G0/G1, S, and G2/M phases are quantified using appropriate software.

Caption: Experimental workflow for cell cycle analysis.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Preparation: Harvest 1-5 x 10^5 cells following treatment with this compound. Include both adherent and floating cells.

-

Washing: Wash the cells once with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. This allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

4. Western Blot Analysis

-

Protein Extraction: After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p53, GADD45a, cleaved caspase-3, Bcl-2, p21, β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound demonstrates significant anti-cancer potential by targeting two fundamental cellular processes: cell cycle progression and apoptosis. Its ability to induce G2/M arrest through microtubule disruption and modulation of key cell cycle regulators effectively halts cancer cell proliferation. Concurrently, this compound activates multiple pro-apoptotic signaling pathways, including the p53-GADD45a axis and the intrinsic mitochondrial pathway, while inhibiting critical pro-survival signals like the PI3K/AKT and NF-κB pathways. The comprehensive data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to further explore this compound's therapeutic applications. Future investigations may focus on its efficacy in combination therapies and its potential in overcoming drug resistance in various cancer types.

References

- 1. This compound Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of multidrug resistance in cancer cells by this compound and Chelidonium majus alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The effects of this compound on tubulin polymerisation, cell cycle progression and selected signal transmission pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Chelidonine: A Technical Guide to its Anti-inflammatory Properties and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chelidonine, a prominent isoquinoline alkaloid derived from the greater celandine (Chelidonium majus), has demonstrated significant anti-inflammatory activities, positioning it as a compound of interest for therapeutic development. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, with a focus on its molecular mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound has emerged as a potent anti-inflammatory agent, exhibiting a range of pharmacological effects.[1] It has been shown to suppress the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3][4] The primary mechanisms underlying these effects involve the modulation of crucial intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] This guide will explore these mechanisms in detail, providing the necessary technical information for further research and development.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several studies. The following tables summarize the key findings, providing a comparative overview of its inhibitory activities.

Table 1: Inhibitory Concentration (IC50) of this compound

| Inflammatory Mediator | Cell Line | Stimulant | IC50 Value (µM) | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS | 7.3 |

Table 2: Dose-Dependent Inhibition of Pro-inflammatory Mediators by this compound

| Mediator | Cell Line/Model | Stimulant | This compound Concentration | % Inhibition / Effect | Reference |

| TNF-α | RAW 264.7 | LPS | Dose-dependent | Significant attenuation | |

| IL-6 | RAW 264.7 | LPS | Dose-dependent | Significant attenuation | |

| IL-6 | Rat Chondrocytes | IL-1β | 5 µM, 25 µM | Dose-dependent suppression | |

| IL-12 | Rat Chondrocytes | IL-1β | 5 µM, 25 µM | Dose-dependent suppression | |

| TNF-α | Rat Chondrocytes | IL-1β | 5 µM, 25 µM | Dose-dependent suppression | |

| PGE2 | RAW 264.7 | LPS | Dose-dependent | Significant suppression | |

| iNOS (mRNA & protein) | RAW 264.7 | LPS | Dose-dependent | Significant suppression | |

| COX-2 (mRNA & protein) | RAW 264.7 | LPS | Dose-dependent | Significant suppression |

Core Mechanisms of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS) or TNF-α, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (commonly the p65/p50 dimer) to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines and enzymes.

This compound has been shown to intervene at multiple points in this pathway. It inhibits the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. Some evidence also suggests that this compound can suppress the expression of Toll-like receptor 4 (TLR4), an upstream receptor for LPS, further dampening the initiation of the NF-κB signaling cascade.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. It comprises several cascades, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are activated by cellular stress and inflammatory cytokines. Activation of these pathways leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes.

This compound has been observed to inhibit the activation of the MAPK pathway by blocking the phosphorylation of both JNK and p38. This action contributes to the overall reduction in the production of pro-inflammatory mediators.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound's anti-inflammatory effects.

General Experimental Workflow

A typical workflow to investigate the anti-inflammatory properties of this compound is depicted below.

LPS-Induced Inflammation in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for a specified time (e.g., 1-2 hours).

-

Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A vehicle control group (without LPS and this compound) and a positive control group (with LPS but without this compound) are included.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours for cytokine measurements).

-

Sample Collection: The cell culture supernatant is collected for analysis of secreted inflammatory mediators (e.g., NO, PGE2, cytokines). The cells are washed with phosphate-buffered saline (PBS) and then lysed for protein or RNA extraction.

Western Blot Analysis

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-IκBα, anti-p-p38, anti-p-JNK, and loading controls like β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the protein expression levels.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6) and incubated overnight at 4°C.

-

Blocking: The plate is washed and blocked with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: The collected cell culture supernatants and a serial dilution of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.

-

Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for the cytokine is added to each well and incubated for 1-2 hours at room temperature.

-

Enzyme Conjugate Incubation: The plate is washed again, and an avidin-HRP or streptavidin-HRP conjugate is added and incubated for 30 minutes.

-

Substrate Addition and Measurement: A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution (e.g., H2SO4). The absorbance is measured at 450 nm using a microplate reader. The cytokine concentrations in the samples are calculated from the standard curve.

Conclusion

This compound demonstrates robust anti-inflammatory properties by effectively suppressing the production of a wide array of pro-inflammatory mediators. Its primary mechanism of action involves the dual inhibition of the NF-κB and MAPK signaling pathways. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in the management of inflammatory diseases. Future studies should focus on its in vivo efficacy, safety profile, and potential for clinical application.

References

- 1. Alkaloids from Chelidonium majus and their inhibitory effects on LPS-induced NO production in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bowdish.ca [bowdish.ca]

- 3. This compound reduces IL-1β-induced inflammation and matrix catabolism in chondrocytes and attenuates cartilage degeneration and synovial inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses LPS-Induced production of inflammatory mediators through the inhibitory of the TLR4/NF-κB signaling pathway in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective potential of chelidonine and its related isoquinoline alkaloids, including sanguinarine, berberine, and coptisine. This document synthesizes key findings on their mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Introduction

Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, pose a significant and growing challenge to global health. A promising avenue of research involves the exploration of natural compounds with neuroprotective properties. Among these, alkaloids isolated from plants of the Papaveraceae family, such as Chelidonium majus (greater celandine), have garnered considerable interest. This compound, the principal alkaloid in C. majus, along with related benzophenanthridine and protoberberine alkaloids like sanguinarine, berberine, and coptisine, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects, which are highly relevant to the mitigation of neurodegeneration. This guide aims to provide researchers and drug development professionals with a detailed technical resource on the neuroprotective potential of these compounds.

Core Mechanisms of Neuroprotection

The neuroprotective effects of this compound and related alkaloids are multifaceted, primarily revolving around the attenuation of oxidative stress, neuroinflammation, and apoptosis.

2.1 Anti-Inflammatory Activity:

Neuroinflammation, mediated by activated microglia and astrocytes, is a key contributor to neuronal damage in various neurodegenerative conditions. This compound and its analogs have been shown to suppress inflammatory responses by inhibiting key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the expression of pro-inflammatory cytokines. Studies have shown that this compound can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action prevents the translocation of the active p65 subunit to the nucleus, thereby downregulating the expression of inflammatory genes.[1] For instance, this compound has been observed to inhibit TNF-α-induced NF-κB activation in HCT116 cells.[1] Similarly, sanguinarine has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in a rat model of cerebral ischemia.[2][3]

2.2 Antioxidant Activity:

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to damage of cellular components, including lipids, proteins, and DNA, and is a major contributor to neuronal cell death. Coptisine has demonstrated notable antioxidant properties, with an IC50 value of 48.93 µM for the inhibition of total ROS.[2] The antioxidant mechanism of these alkaloids may involve the scavenging of free radicals and the enhancement of endogenous antioxidant enzyme activity.

2.3 Anti-Apoptotic Activity:

Apoptosis, or programmed cell death, is a crucial process in the removal of damaged or unwanted cells. However, its dysregulation in the nervous system can lead to excessive neuronal loss. This compound and related alkaloids can modulate apoptotic pathways to protect neurons. For example, sanguinarine has been shown to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax in a cerebral ischemia model, suggesting an inhibition of the mitochondrial apoptotic pathway. This compound has also been reported to induce apoptosis in cancer cells through the p53 and GADD45A pathways, indicating its ability to modulate cell cycle and death signaling. While this has been primarily studied in the context of cancer, it highlights the potential for this alkaloid to interact with fundamental cell survival pathways that could be relevant to neuroprotection.

Quantitative Data on Neuroprotective and Related Activities

The following tables summarize the available quantitative data for this compound and related alkaloids concerning their neuroprotective and associated biological activities.

| Alkaloid | Assay | Model System | IC50 / EC50 / Concentration | Effect | Reference |

| Coptisine | Total ROS Inhibition | Chemical Assay | 48.93 µM | Inhibition of reactive oxygen species | |

| Acetylcholinesterase (AChE) Inhibition | Enzyme Assay | 0.44 - 1.07 µM (for a group of protoberberine alkaloids including coptisine) | Inhibition of AChE | ||

| Butyrylcholinesterase (BChE) Inhibition | Enzyme Assay | 3.32 - 6.84 µM (for a group of protoberberine alkaloids including coptisine) | Inhibition of BChE | ||

| Berberine | Not Specified | Animal Model of Alzheimer's Disease | 5 - 260 mg/kg | Promising for treatment of AD | |

| Sanguinarine | Infarct Volume Reduction | Rat Middle Cerebral Artery Occlusion (MCAO) Model | 15 mg/kg | Significant reduction in cerebral infarction |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the neuroprotective potential of this compound and related alkaloids.

4.1 Cell Culture and Viability Assays

4.1.1 Cell Lines:

-

SH-SY5Y (Human Neuroblastoma): A commonly used cell line in neuroscience research as it can be differentiated into a neuronal phenotype.

-

PC12 (Rat Pheochromocytoma): Another widely used cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).

-

BV2 (Mouse Microglia): An immortalized murine microglia cell line used to study neuroinflammation.

4.1.2 General Cell Culture Protocol (SH-SY5Y):

-

Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passaging: Subculture cells every 3-4 days when they reach 80-90% confluency.

4.1.3 MTT Assay for Cell Viability:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test alkaloid (e.g., this compound) for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Express cell viability as a percentage of the vehicle-treated control.

4.1.4 LDH Cytotoxicity Assay:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

-

Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes.

-

LDH Reaction: Transfer 50 µL of the cell-free supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions of a commercial kit) to each well.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Calculation: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

4.2 In Vivo Models of Neurological Disease